(2E)-3-(2,4-dichlorophenyl)-1-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(2,4-DICHLOROPHENYL)-1-{4-[4-NITRO-3-(PHENETHYLAMINO)PHENYL]PIPERAZINO}-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structural features This compound contains a dichlorophenyl group, a nitrophenyl group, and a phenethylamino group, all connected through a piperazine ring and a propenone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,4-DICHLOROPHENYL)-1-{4-[4-NITRO-3-(PHENETHYLAMINO)PHENYL]PIPERAZINO}-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common approach is the condensation reaction between 2,4-dichlorobenzaldehyde and 4-[4-nitro-3-(phenethylamino)phenyl]piperazine in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by employing continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the reaction, making it more suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,4-DICHLOROPHENYL)-1-{4-[4-NITRO-3-(PHENETHYLAMINO)PHENYL]PIPERAZINO}-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group in the propenone linkage can be reduced to an alcohol using sodium borohydride.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, ethanol.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethylformamide).
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Alcohol derivatives: Formed by the reduction of the carbonyl group.
Substituted derivatives: Formed by nucleophilic substitution of the chlorine atoms.
Scientific Research Applications
(E)-3-(2,4-DICHLOROPHENYL)-1-{4-[4-NITRO-3-(PHENETHYLAMINO)PHENYL]PIPERAZINO}-2-PROPEN-1-ONE has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(2,4-DICHLOROPHENYL)-1-{4-[4-NITRO-3-(PHENETHYLAMINO)PHENYL]PIPERAZINO}-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, the nitrophenyl group may interact with enzyme active sites, while the phenethylamino group can engage in hydrogen bonding with receptor proteins.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the piperazine and propenone linkages.
4-Nitrophenethylamine: Contains the nitrophenyl and phenethylamino groups but lacks the dichlorophenyl and piperazine components.
Uniqueness
(E)-3-(2,4-DICHLOROPHENYL)-1-{4-[4-NITRO-3-(PHENETHYLAMINO)PHENYL]PIPERAZINO}-2-PROPEN-1-ONE is unique due to its combination of functional groups and structural complexity, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H26Cl2N4O3 |
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Molecular Weight |
525.4 g/mol |
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C27H26Cl2N4O3/c28-22-8-6-21(24(29)18-22)7-11-27(34)32-16-14-31(15-17-32)23-9-10-26(33(35)36)25(19-23)30-13-12-20-4-2-1-3-5-20/h1-11,18-19,30H,12-17H2/b11-7+ |
InChI Key |
TUGADZLWLNPMDV-YRNVUSSQSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCC3=CC=CC=C3)C(=O)/C=C/C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCC3=CC=CC=C3)C(=O)C=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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